[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanone is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, as well as its mechanisms of action.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C23H20ClN5O |
Molecular Weight | 417.9 g/mol |
LogP | 4.2182 |
Polar Surface Area | 59.771 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step processes, including cycloaddition reactions between azides and alkynes to form the triazole ring. Subsequent substitution reactions introduce the chlorophenyl and pyridinyl groups, enhancing the compound's bioactivity and stability .
Anticancer Activity
Numerous studies have investigated the anticancer potential of triazole derivatives. The specific compound has shown promising results against various cancer cell lines. For instance:
- Cell Viability Assays : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values reported at sub-micromolar concentrations .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. This is associated with increased levels of reactive oxygen species (ROS) and inhibition of critical signaling pathways such as Notch-AKT .
Antimicrobial and Antifungal Activity
Research indicates that compounds within the triazole class exhibit broad-spectrum antimicrobial properties:
- Antimicrobial Testing : The compound has been tested against various bacterial strains and fungi, showing notable inhibition zones in agar diffusion assays. For example, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability, contributing to its effectiveness against cancer cells.
- Pyridinyl Group : Increases interaction with biological targets due to its nitrogen atom, which can participate in hydrogen bonding.
Case Studies
Several case studies highlight the biological efficacy of similar triazole derivatives:
- Study on ZQL-4c : A derivative similar to our compound showed significant anticancer effects by inducing apoptosis in breast cancer cells through oxidative stress mechanisms .
- Ultrasound-Assisted Synthesis : A recent study synthesized various triazole derivatives using ultrasound techniques, achieving high yields and demonstrating their anticancer activities against HepG2 liver cancer cells with varying potencies based on structural modifications .
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-14-3-5-15(6-4-14)24-17(13-2-1-7-20-12-13)16(21-22-24)18(25)23-8-10-26-11-9-23/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVPSCUBZXVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.